1-Phenylpropan-1-amine chemical properties
1-Phenylpropan-1-amine chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-Phenylpropan-1-amine
Abstract
1-Phenylpropan-1-amine, also known as α-ethylbenzylamine, is a primary amino compound and a member of the phenylalkylamine class.[1][2][3] It is a chiral molecule, existing as two distinct enantiomers, (S)- and (R)-1-phenylpropan-1-amine. This document provides a comprehensive overview of its core chemical and physical properties, spectroscopic data, synthesis protocols, and safety information. It serves as a technical resource for researchers, scientists, and professionals in drug development and organic synthesis, where it is utilized as a precursor and building block for various target molecules, including pharmaceuticals and sweeteners.[4][5][6]
Chemical and Physical Properties
1-Phenylpropan-1-amine is a colorless to light yellow liquid at room temperature.[4][5][6] Its properties are influenced by its stereochemistry, with some variations observed between the racemic mixture and individual enantiomers. The quantitative data for the racemic mixture and the (S)-enantiomer are summarized below.
Table 1: Identifiers and General Properties
| Property | Value | Source(s) |
| IUPAC Name | 1-phenylpropan-1-amine | [1][2] |
| Synonyms | α-Ethylbenzylamine, 1-Phenylpropylamine | [1][2][7] |
| CAS Number | 2941-20-0 (Racemate) | [1][2][7][8] |
| 3789-59-1 ((S)-enantiomer) | [5][6][9] | |
| Molecular Formula | C₉H₁₃N | [1][2][4][5][7][10] |
| Molecular Weight | 135.21 g/mol | [2][4][7][9] |
| Appearance | Clear, colorless to light yellow liquid | [4][5][6] |
Table 2: Physical and Chemical Data
| Property | Value (Racemate) | Value ((S)-enantiomer) | Source(s) |
| Density | 0.938 g/mL at 25 °C | 0.94 g/mL | [3][5][6][7] |
| Boiling Point | 204-205 °C at 760 mmHg | 205 °C at 760 mmHg | [1][5][7][10][11] |
| Melting Point | 12 °C | -69 °C | [5][6][10][12] |
| Flash Point | ~77-85 °C | 85.1 °C | [5][7][10] |
| Water Solubility | 3.4 g/L at 25 °C | Not specified | [1] |
| Refractive Index | n20/D 1.519 | n20/D 1.52 | [3][6][7] |
| pKa (Predicted) | 9.34 ± 0.10 | Not specified | [1][7] |
| LogP | 1.97 | Not specified | [1][10] |
| Optical Rotation | Not applicable | [α]20/D = -16 to -19° (c=1 in CHCl₃) | [6] |
Stereochemistry
1-Phenylpropan-1-amine possesses a chiral center at the carbon atom bonded to the phenyl and amino groups. This gives rise to two enantiomers, (R)- and (S)-1-phenylpropan-1-amine. The (S)-enantiomer, in particular, is a valuable chiral building block in asymmetric synthesis.[5][6] It is used in the synthesis of L-aspartyl-D-amino amide sweeteners, which are reported to have a sweetness potency 2000 times that of a 10% sucrose (B13894) solution.[5]
Figure 1: Relationship between racemic 1-Phenylpropan-1-amine and its enantiomers.
Experimental Protocols
Synthesis via Reductive Amination
Reductive amination of propiophenone (B1677668) is a common and effective method for synthesizing 1-phenylpropan-1-amine. This can be achieved using various reagents and conditions.
Methodology: This protocol is a generalized procedure based on common reductive amination techniques.[13][14]
-
Reaction Setup: To a solution of propiophenone (1.0 equivalent) in an anhydrous solvent such as methanol (B129727) or dichloromethane (B109758) (DCM) under an inert atmosphere, add an amine source (e.g., ammonium (B1175870) formate, 10 equivalents).
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Reduction: For methods using a catalyst, add 10% Palladium on carbon (Pd/C) (0.04 equivalents) and stir the mixture under reflux.[13] Alternatively, for methods using a chemical reductant, cool the mixture to 0 °C, stir for 15 minutes, then add sodium triacetoxyborohydride (B8407120) (2.0 equivalents) portion-wise.[14]
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours (typically 3-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[14] Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography or distillation to yield 1-phenylpropan-1-amine.
Figure 2: General workflow for the synthesis of 1-Phenylpropan-1-amine.
Synthesis via Mitsunobu Reaction
An alternative synthesis route starts from 1-phenyl-propan-1-ol.[1]
Methodology: This protocol involves a solid-phase reaction, a Mitsunobu reaction, and a decarboxylation step.[1]
-
Mitsunobu Reaction: A resin-bound carbamate (B1207046) (resin-CH₂OCONHCOOtBu) is reacted with 1-phenyl-propan-1-ol, triphenylphosphine (B44618) (PPh₃), and diethyl azodicarboxylate (DEAD) in a solvent mixture of tetrahydrofuran (B95107) (THF) and 1,2-dichloroethane.
-
Reaction Time: The reaction is typically carried out for approximately 12 hours.
-
Deprotection/Decarboxylation: The resulting intermediate is treated with trifluoroacetic acid (TFA) for about 4 hours to remove the protecting group and induce decarboxylation, yielding the final amine.
-
Yield: This method has been reported to produce a yield of approximately 85%.[1]
Biological Context and Applications
While this guide focuses on chemical properties, the compound's biological relevance is notable. 1-Phenylpropan-1-amine is a structural analog of amphetamine and methamphetamine and can serve as a precursor in their synthesis.[4][15][16] Its derivatives are investigated for various pharmaceutical applications. The chiral nature of the molecule is particularly important in drug development, as different enantiomers can exhibit distinct pharmacological activities.[6]
Safety and Handling
1-Phenylpropan-1-amine is classified as a hazardous substance and requires careful handling.
-
GHS Hazard Statements: H301 (Toxic if swallowed), H314 (Causes severe skin burns and eye damage), and H411 (Toxic to aquatic life with long-lasting effects).[2][9]
-
Precautions: Use in a well-ventilated area.[17] Wear suitable personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1] Avoid contact with skin and eyes.[17] Keep away from heat, sparks, and open flames.[18]
-
Storage: Store in a tightly closed container in a cool, well-ventilated place.[18]
In case of accidental contact, immediately flush eyes or skin with plenty of water and seek medical advice.[1] If swallowed, call a poison control center or doctor immediately.[1]
References
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